Gmdp-lys-flutc

Description

Such modifications are often employed to enhance stability, bioavailability, or targeting specificity in pharmaceutical agents .

The synthesis of similar compounds, such as Fmoc-D-Lys(Boc)-OPfp (a lysine derivative used in peptide synthesis), involves stringent quality control, including purity assessments (>98.00%) and analytical validation via MS, NMR, and chromatography . Gmdp-lys-flutc likely follows analogous synthetic pathways, with modifications tailored to its functional groups.

Properties

CAS No. |

143873-62-5 |

|---|---|

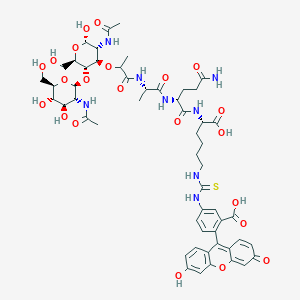

Molecular Formula |

C54H68N8O22S |

Molecular Weight |

1213.2 g/mol |

IUPAC Name |

5-[[(5S)-5-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C54H68N8O22S/c1-22(57-48(73)23(2)80-46-42(59-25(4)66)52(79)82-38(21-64)45(46)84-53-41(58-24(3)65)44(71)43(70)37(20-63)83-53)47(72)61-33(14-15-39(55)69)49(74)62-34(51(77)78)7-5-6-16-56-54(85)60-26-8-11-29(32(17-26)50(75)76)40-30-12-9-27(67)18-35(30)81-36-19-28(68)10-13-31(36)40/h8-13,17-19,22-23,33-34,37-38,41-46,52-53,63-64,67,70-71,79H,5-7,14-16,20-21H2,1-4H3,(H2,55,69)(H,57,73)(H,58,65)(H,59,66)(H,61,72)(H,62,74)(H,75,76)(H,77,78)(H2,56,60,85)/t22-,23?,33+,34-,37+,38+,41+,42+,43+,44+,45+,46+,52-,53-/m0/s1 |

InChI Key |

IYEPWZGLWUMXLB-ZMSHBMNVSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]5[C@H]([C@H](O[C@@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Synonyms |

fluoresceinthiocarbamoyl-Lys-GlcNAc-1-4-MurNAc-Ala-isoglutamine fluoresceinthiocarbamoyl-Lys-GMDP fluorescent ligand, GlcNAc-beta1-4-Mur-N-Ac-alanyl-D-isoglutamine-lysine-FluTC GMDP-Lys-FluTC |

Origin of Product |

United States |

Preparation Methods

Gmdp-lys-flutc is synthesized by coupling fluorescein isothiocyanate to the epsilon-amino group of lysine residue in guanosine diphosphate. The reaction is carried out in an aqueous buffer at pH 8.5-9.5, and the product is purified by high-performance liquid chromatography

Chemical Reactions Analysis

Gmdp-lys-flutc primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include fluorescein isothiocyanate and lysine. The major product formed from these reactions is the fluorescently labeled guanosine diphosphate analog.

Scientific Research Applications

Gmdp-lys-flutc is widely used in scientific research for various applications:

Chemistry: It serves as a probe for studying GTPase activity and protein-protein interactions.

Biology: The compound is used to monitor signal transduction pathways in living cells and tissues without affecting their viability or function.

Industry: The compound’s fluorescent properties make it useful in various biochemical assays and fluorescence microscopy techniques.

Mechanism of Action

Gmdp-lys-flutc functions as a competitive inhibitor of GTP binding to GTPases. It binds to the nucleotide-binding site of GTPases, preventing the binding of GTP and inhibiting GTP hydrolysis. The fluorescence of this compound changes upon binding to GTPases, allowing for the monitoring of GTPase activity in real-time.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Gmdp-lys-flutc with structurally related compounds based on available

Analytical and Performance Metrics

Synthesis Complexity :

- This compound : Likely requires multi-step conjugation, similar to glycoconjugate synthesis described in , which emphasizes rigorous experimental design and data interpretation .

- Fmoc-D-Lys(Boc)-OPfp : Standard solid-phase peptide synthesis (SPPS) with validated purity (>98%) and COA/SDS documentation .

- Functional Advantages: Fluorination in this compound may enhance metabolic stability compared to non-fluorinated lysine derivatives like Lys-GO . Unlike DiDOPO-based flame retardants , this compound’s glycoconjugate moiety suggests biological targeting applications rather than industrial use.

Research Findings and Limitations

- This compound: No direct experimental data is available in the provided evidence. However, studies on glycoconjugates () highlight challenges in optimizing reaction conditions and validating bioactivity, which may apply here .

- Fmoc-D-Lys(Boc)-OPfp: Widely used in research due to its high purity and compatibility with automated synthesizers, though its non-fluorinated structure limits in vivo stability compared to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.